rac 2-Lauroyl-3-chloropropanediol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

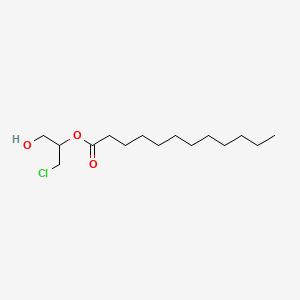

rac 2-Lauroyl-3-chloropropanediol is a chemical compound with the molecular formula C15H29ClO3 It is characterized by the presence of a chloro group, a hydroxyl group, and a dodecanoate ester

准备方法

Synthetic Routes and Reaction Conditions: rac 2-Lauroyl-3-chloropropanediol can be synthesized through the esterification of 1-chloro-3-hydroxypropan-2-ol with dodecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality product.

化学反应分析

Types of Reactions: rac 2-Lauroyl-3-chloropropanediol undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

Reduction Reactions: The ester group can be reduced to form primary alcohols.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

Substitution: 1-Hydroxy-3-hydroxypropan-2-yl dodecanoate.

Oxidation: 1-Chloro-3-oxopropan-2-yl dodecanoate.

Reduction: 1-Chloro-3-hydroxypropan-2-yl dodecanol.

科学研究应用

rac 2-Lauroyl-3-chloropropanediol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.

作用机制

The mechanism of action of rac 2-Lauroyl-3-chloropropanediol involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxyl and ester groups can undergo oxidation and reduction reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

- 1-Chloro-3-hydroxypropan-2-yl hexanoate

- 1-Chloro-3-hydroxypropan-2-yl octanoate

- 1-Chloro-3-hydroxypropan-2-yl decanoate

Comparison: rac 2-Lauroyl-3-chloropropanediol is unique due to its longer carbon chain, which imparts different physicochemical properties compared to its shorter-chain analogs

生物活性

Rac 2-Lauroyl-3-chloropropanediol (also known as 3-chloropropanediol laurate) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Formula : C_{13}H_{26}ClO_3

- CAS Number : [specific CAS number if available]

- Molecular Weight : 270.81 g/mol

This compound exhibits several biological activities, primarily attributed to its structural characteristics as a chlorinated fatty acid derivative. The compound is noted for its potential antimicrobial properties, which may be linked to its ability to disrupt microbial cell membranes.

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial effects against various pathogens. The mechanism is believed to involve the alteration of membrane integrity, leading to increased permeability and eventual cell lysis.

Toxicological Profile

The toxicity of this compound has been evaluated in several studies. The acute oral LD50 (lethal dose for 50% of the population) values indicate a moderate level of toxicity:

| Route of Administration | LD50 (mg/kg) |

|---|---|

| Oral | 870.9 |

| Intraperitoneal | 104.7 |

These values suggest that while the compound can be toxic at high doses, it may also possess therapeutic potential at lower concentrations.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study conducted by researchers investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL, indicating its potential as a preservative or therapeutic agent in treating bacterial infections. -

Toxicity Assessment in Animal Models :

In a controlled study involving Sprague-Dawley rats, this compound was administered at varying doses over a period of two weeks. The results indicated dose-dependent increases in liver enzyme levels, suggesting hepatic stress or damage at higher concentrations. Histopathological examinations revealed mild to moderate hepatic lesions correlating with elevated enzyme levels. -

Pharmacokinetics Study :

A pharmacokinetic study assessed the absorption and metabolism of this compound in vivo. It was found that the compound is rapidly absorbed and metabolized, with primary metabolites identified in liver tissues within hours post-administration. This rapid metabolism highlights the importance of dosage regulation for therapeutic applications.

属性

IUPAC Name |

(1-chloro-3-hydroxypropan-2-yl) dodecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-14(12-16)13-17/h14,17H,2-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJJFRKQHWIEOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CO)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857924 |

Source

|

| Record name | 1-Chloro-3-hydroxypropan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329647-11-1 |

Source

|

| Record name | 1-Chloro-3-hydroxypropan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。